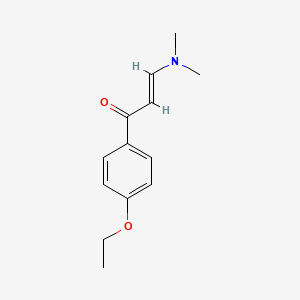

(2E)-3-(dimethylamino)-1-(4-ethoxyphenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(dimethylamino)-1-(4-ethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-4-16-12-7-5-11(6-8-12)13(15)9-10-14(2)3/h5-10H,4H2,1-3H3/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRMJUFYPWLQANL-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C=CN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C(=O)/C=C/N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(dimethylamino)-1-(4-ethoxyphenyl)prop-2-en-1-one typically involves the condensation of 4-ethoxybenzaldehyde with dimethylamine and acetone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the enone structure.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(dimethylamino)-1-(4-ethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the enone group to an alcohol.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

(2E)-3-(dimethylamino)-1-(4-ethoxyphenyl)prop-2-en-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: The compound may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(dimethylamino)-1-(4-ethoxyphenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ethoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Antibacterial Activity

Chalcones with electron-donating groups, such as dimethylamino and ethoxy, exhibit enhanced antibacterial efficacy. For example:

- (E)-3-(4-(Dimethylamino)phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one () showed activity against S. aureus and E. coli, attributed to the dimethylamino group’s ability to disrupt bacterial membranes .

- (E)-1-(2-Hydroxyphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one () demonstrated similar antibacterial effects, suggesting the ethoxy group contributes to lipophilicity, aiding cellular penetration .

In contrast, the target compound’s 4-ethoxyphenyl group may further enhance membrane interaction compared to hydroxylated analogs, though direct MIC values are unavailable.

Antiviral and Protein Interactions

- N-(4-[(2E)-3-(4-Ethoxyphenyl)-1-phenylprop-2-en-1-one]) acetamide (PAAPE) () exhibited strong interactions with the SARS-CoV-2 SPIKE protein, highlighting the ethoxy group’s role in binding affinity .

- PAAPA (dimethylamino analog in ) showed superior ACE2 receptor binding due to hydrogen-bonding capabilities of the dimethylamino group .

The target compound’s dual electron-donating groups (ethoxy and dimethylamino) may synergistically enhance interactions with viral or host proteins.

Structural and Supramolecular Effects

- Chalcone2 ((E)-3-(4-ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, ) exhibited distinct crystal packing compared to trimethoxy analogs, with ethoxy groups fostering stronger van der Waals interactions .

- (2E)-1-(5-Chlorothiophen-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one () demonstrated solid-state emissive properties due to planarization of the dimethylamino-phenyl moiety, suggesting the target compound’s ethoxy group could alter emissive behavior in crystalline states .

Enzyme Inhibition

- Compound 2f ((E)-3-(4-(dimethylamino)phenyl)-1-(4-(4-methylpiperazin-1-yl)phenyl)prop-2-en-1-one, ) inhibited MAO-B and AChE enzymes, with the dimethylamino group facilitating π-π stacking in active sites . Replacement of the piperazinyl group with ethoxy in the target compound may modulate selectivity for other enzymatic targets.

Data Table: Comparative Analysis of Key Chalcone Derivatives

Structure-Activity Relationship (SAR) Insights

- Electron-Donating Groups: Dimethylamino and ethoxy substituents enhance electronic density, improving interactions with biological targets (e.g., bacterial membranes, viral proteins) .

- Substituent Position : Para-substituted phenyl rings (e.g., 4-ethoxy) optimize steric compatibility with protein binding pockets compared to ortho/meta positions .

- Hybrid Functionality: Combining dimethylamino (hydrogen-bond donor) and ethoxy (hydrophobic) groups may balance solubility and membrane permeability, critical for bioavailability.

Biological Activity

(2E)-3-(dimethylamino)-1-(4-ethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years due to its diverse biological activities. Chalcones are known for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₅NO₂, with a molecular weight of 219.27 g/mol. The structure features a dimethylamino group and an ethoxy-substituted phenyl ring, contributing to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The compound exhibited IC₅₀ values ranging from 10 to 33 nM, indicating potent activity comparable to established chemotherapeutics like combretastatin A-4 (CA-4) .

Table 1: Antiproliferative Activity against Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (nM) |

|---|---|---|

| CA-4 | MCF-7 | 3.9 |

| (2E)-3-DMAPC | MCF-7 | 10-33 |

| (2E)-3-DMAPC | MDA-MB-231 | 23-33 |

The anticancer activity is attributed to the compound's ability to destabilize tubulin polymerization. It has been shown to interact with the colchicine-binding site on tubulin, leading to cell cycle arrest in the G₂/M phase and subsequent apoptosis in treated cells . Flow cytometry analysis confirmed these findings, showcasing a significant increase in apoptotic markers post-treatment.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Case Studies

A notable case study investigated the compound's effects on human breast cancer cells. The study revealed that treatment with this compound resulted in a marked reduction in cell viability and induced morphological changes consistent with apoptosis. Immunofluorescence microscopy further illustrated the disruption of microtubule organization, supporting the proposed mechanism of action .

Q & A

What synthetic methodologies are optimal for preparing (2E)-3-(dimethylamino)-1-(4-ethoxyphenyl)prop-2-en-1-one?

Answer:

The compound can be synthesized via the Claisen-Schmidt condensation reaction. A typical procedure involves reacting 4-ethoxyacetophenone (1 mol) with dimethylaminobenzaldehyde (1 mol) in ethanol under alkaline conditions (e.g., 20% KOH) at room temperature for 4–6 hours. The product is filtered, washed, and recrystallized from ethanol. Slow evaporation of the solvent yields single crystals suitable for X-ray diffraction (XRD) studies .

How can the E-configuration of the α,β-unsaturated ketone moiety be confirmed experimentally?

Answer:

The E-configuration is verified via:

- 1H NMR : The coupling constant (J) between the α and β protons (H2 and H3) typically ranges from 12–16 Hz, consistent with trans geometry.

- XRD : Single-crystal diffraction provides unambiguous confirmation of the planar arrangement of the enone system .

What spectroscopic techniques are critical for characterizing this compound?

Answer:

- FT-IR : Confirms carbonyl (C=O) stretching at ~1650–1680 cm⁻¹ and C=C stretching at ~1600 cm⁻¹.

- HR-MS : Validates molecular mass and fragmentation patterns.

- 1H/13C NMR : Assigns proton environments (e.g., aromatic, dimethylamino, ethoxy groups) and carbon types .

How does DFT/B3LYP analysis complement experimental structural data?

Answer:

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts:

- Bond lengths/angles : Deviations < 2% from XRD data.

- HOMO-LUMO gap : Correlates with UV-Vis λmax (e.g., experimental ~350 nm vs. theoretical ~340–360 nm).

- Global reactivity descriptors : Chemical hardness (η) and electrophilicity index (ω) quantify stability and reactivity .

What factors influence the antimicrobial activity of this compound?

Answer:

Moderate activity against pathogens (e.g., B. subtilis, E. coli) is attributed to:

- Electron-withdrawing groups (e.g., ethoxy) enhancing electrophilicity for membrane interaction.

- Planar enone system : Facilitates intercalation into microbial DNA.

- Synergistic assays : MIC values (e.g., 32–64 µg/mL) are compared against standard antibiotics like ciprofloxacin .

How can discrepancies between theoretical and experimental UV-Vis spectra be resolved?

Answer:

Discrepancies arise from solvent effects or approximations in TD-DFT calculations. Mitigation strategies include:

- Using polarizable continuum models (PCM) for solvent correction.

- Validating with multiple functionals (e.g., CAM-B3LYP, ωB97XD) .

What crystallization techniques yield high-quality single crystals for XRD?

Answer:

- Slow evaporation : Ethanol or methanol at 25°C over 7–10 days.

- Seeding : Introduces microcrystals to control nucleation.

- Temperature gradient : Reduces defects by gradual cooling from 40°C to 25°C .

How do substituents (e.g., ethoxy vs. methoxy) affect electronic properties?

Answer:

- Ethoxy group : Increases electron-donating capacity (+I effect), lowering the HOMO-LUMO gap by ~0.3 eV compared to methoxy.

- Dimethylamino group : Enhances charge transfer via resonance, confirmed by Natural Bond Orbital (NBO) analysis .

What mechanistic insights explain the compound’s reactivity in heterocyclic synthesis?

Answer:

The enone system undergoes:

- Michael addition : With nucleophiles (e.g., amines, thiols) at the β-carbon.

- Cyclization : Forms pyrimidines or quinolines via intramolecular attack, leveraging the electron-deficient ketone .

How can stability under varying pH and temperature conditions be assessed?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.